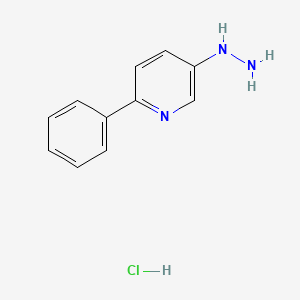

5-Hydrazino-2-phenylpyridine hydrochloride

Description

Significance of the Pyridine (B92270) Core in Chemical Synthesis and Functional Materials

The pyridine ring is a cornerstone of heterocyclic chemistry, valued for its unique electronic properties and structural versatility. As a nitrogen-bearing heterocycle, it is a fundamental component in a vast number of molecules with significant applications. nih.govresearchgate.net Pyridine and its derivatives are among the most common nitrogen heterocycles found in FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govnih.gov The pyridine scaffold is a key structural motif in many natural products, including vitamins and alkaloids. researchgate.netrsc.org

In the realm of chemical synthesis, the pyridine core serves as a precursor for a wide array of pharmaceuticals and agrochemicals. nih.govrsc.org Its electron-poor nature influences its reactivity, making direct and selective functionalization a significant area of research to create valuable substituted pyridines. nih.govresearchgate.net Beyond medicine and agriculture, pyridine derivatives are crucial as ligands for transition metals, catalysts in organic reactions, and as components of advanced functional materials with diverse properties. nih.govresearchgate.net

The Hydrazino Moiety as a Versatile Functional Group in Heterocyclic Chemistry

The hydrazino group (-NHNH2) and its derivatives, such as hydrazides and hydrazones, are exceptionally useful building blocks in organic synthesis. nih.gov These functional groups serve as important synthons for creating a wide variety of heterocyclic compounds, including those with five, six, or seven-membered rings containing multiple heteroatoms. mdpi.commdpi.com Hydrazine (B178648) derivatives are recognized for their ability to act as strong nucleophiles, a property that is leveraged in the synthesis of numerous complex molecules. researchgate.net

The N-N linkage is a key structural motif in many bioactive agents, and the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is particularly noted for its presence in compounds with a broad spectrum of biological activities. nih.govmdpi.com The reactivity of the hydrazino group, especially its condensation reaction with carbonyl compounds like aldehydes and ketones to form stable hydrazone bonds, is a fundamental transformation in synthetic chemistry. nih.gov This versatility makes the hydrazino moiety a powerful tool for constructing diverse molecular architectures for applications in medicinal and materials chemistry. mdpi.comresearchgate.net

Academic Research Trajectories for Phenylpyridine and Hydrazinopyridine Derivatives

Research into derivatives of phenylpyridine and hydrazinopyridine follows distinct yet complementary paths, driven by their utility as synthetic intermediates and their inherent functional properties.

Phenylpyridine Derivatives: The academic focus on phenylpyridine derivatives is largely centered on their applications in agrochemicals and materials science. These compounds have been extensively investigated for the development of new insecticides, herbicides, and fungicides. researchgate.netmdpi.com For instance, novel 2-phenylpyridine (B120327) derivatives have been synthesized and shown to exhibit significant insecticidal activity against various pests. mdpi.comnih.gov Other research has focused on creating pyrazole (B372694) derivatives containing phenylpyridine moieties to explore their potential as herbicides. nih.gov In synthetic chemistry, phenylpyridine derivatives are used as substrates in C-H bond activation and oxidative dimerization reactions, providing pathways to more complex molecular structures. researchgate.net

Hydrazinopyridine Derivatives: Hydrazinopyridine derivatives are highly valued as intermediates in the fine chemical industry, particularly for the synthesis of pharmaceuticals and pesticides. google.com The synthesis of 2-hydrazinopyridine (B147025), for example, is a topic of interest for large-scale industrial production. researchgate.net Research in this area often involves leveraging the hydrazino group to build more complex heterocyclic systems. Studies have shown that hydrazinopyridine derivatives can be used to synthesize coumarins, thiazoles, and thiophenes, many of which exhibit interesting biological properties. nih.gov Furthermore, the unique reactivity of the hydrazino group on the pyridine ring allows for its use in creating novel antitubercular agents by combining it with other scaffolds like thiazole. nih.gov

Interactive Data Tables

Table 1: Key Roles of Core Moieties

| Moiety | Significance in Chemical Synthesis | Significance in Functional Materials & Bio-molecules |

| Pyridine Core | Precursor for pharmaceuticals and agrochemicals. nih.govrsc.org | Core structure in drugs, ligands, and catalysts. nih.govresearchgate.net |

| Versatile scaffold for C-H functionalization. nih.govresearchgate.net | Component of natural products like vitamins. researchgate.netrsc.org | |

| Hydrazino Moiety | Synthon for various heterocyclic rings. mdpi.commdpi.com | Key structural motif in bioactive agents. nih.gov |

| Forms stable hydrazone bonds with carbonyls. nih.gov | Fragment for molecules with diverse biological activities. mdpi.com |

Table 2: Research Applications of Key Derivatives

| Derivative Class | Research Focus | Example Application Areas |

| Phenylpyridine Derivatives | Agrochemical Development | Synthesis of novel insecticides and herbicides. mdpi.comnih.govnih.gov |

| Organic Synthesis | Substrates for C-H activation and dimerization reactions. researchgate.net | |

| Hydrazinopyridine Derivatives | Fine Chemical Intermediates | Industrial synthesis of pharmaceuticals and pesticides. google.com |

| Heterocyclic Synthesis | Building blocks for antitubercular agents and other bioactive heterocycles. nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-phenylpyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-14-10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-8,14H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGGHASHXCXBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Hydrazino 2 Phenylpyridine Hydrochloride

Reactions at the Hydrazino Functionality

The terminal nitrogen atom of the hydrazino group in 5-Hydrazino-2-phenylpyridine (B1312825) is highly nucleophilic, making it susceptible to reactions with a wide range of electrophiles. This reactivity is the foundation for its use in synthesizing more complex molecular architectures.

A fundamental reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones, specifically 5-phenyl-2-(2-alkylidenehydrazinyl)pyridines, are often stable, crystalline solids. These hydrazone derivatives are not merely final products but also serve as crucial intermediates for subsequent cyclization reactions to generate various heterocyclic scaffolds.

Table 1: Examples of Hydrazone Formation from 5-Hydrazino-2-phenylpyridine

| Carbonyl Reactant | Resulting Hydrazone Product Name |

| Benzaldehyde | N'-(phenylmethylene)-5-phenylpyridine-2-hydrazide |

| Acetone | N'-(propan-2-ylidene)-5-phenylpyridine-2-hydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-5-phenylpyridine-2-hydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-5-phenylpyridine-2-hydrazide |

The hydrazino moiety is a key precursor for annelating a new heterocyclic ring onto the pyridine (B92270) core. Through reactions with appropriate bifunctional electrophiles, the hydrazine group can participate in cyclocondensation reactions to yield fused bicyclic systems of significant interest in medicinal and materials chemistry.

The reaction of hydrazinopyridines with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for constructing pyrazole (B372694) rings. This approach, a variation of the Knorr pyrazole synthesis, leads to the formation of pyrazolo[3,4-c]pyridine derivatives. The reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The specific regioisomer formed depends on the nature of the substituents on the dicarbonyl compound. For instance, reacting 5-Hydrazino-2-phenylpyridine with β-ketoesters like ethyl acetoacetate (B1235776) would yield a pyrazolone-fused pyridine system. beilstein-journals.orgchemicalpapers.comnih.gov These pyrazolo-fused pyridines are valued scaffolds in drug discovery. cdnsciencepub.com

Table 2: Synthesis of Pyrazolo[3,4-c]pyridine Derivatives

| 1,3-Dicarbonyl Reactant | Resulting Fused Heterocycle |

| Ethyl acetoacetate | 2-phenyl-5-methyl-2,4-dihydro-3H-pyrazolo[3,4-c]pyridin-3-one |

| Diethyl malonate | 2-phenyl-2,4,5,6-tetrahydro-3H-pyrazolo[3,4-c]pyridine-3,5-dione |

| Acetylacetone | 3,5-dimethyl-2-phenyl-2H-pyrazolo[3,4-c]pyridine |

The synthesis of triazolo-fused pyridines from 5-hydrazinopyridine precursors results in the formation of the v-Triazolo[4,5-c]pyridine ring system. One common synthetic route involves the reaction of the hydrazine with a reagent that can provide a single carbon atom, such as formic acid or triethyl orthoformate. The resulting N-formylhydrazone intermediate undergoes intramolecular cyclization and dehydration to furnish the triazole ring. An alternative pathway involves the chemical modification of the 5-hydrazino group to a 5-amino group, followed by diazotization of an adjacent amino function (if present) with nitrous acid (HNO2) to generate a reactive diazonium salt that cyclizes to form the triazole ring. nih.govsemanticscholar.orgnih.gov

The synthesis of pyridazine-fused systems, specifically pyrido[3,4-c]pyridazines, can be achieved by reacting 5-Hydrazino-2-phenylpyridine with 1,4-dicarbonyl compounds or their synthetic equivalents, such as γ-ketoesters or γ-ketoacids. mdpi.com The reaction proceeds through a double condensation mechanism, where both nitrogen atoms of the hydrazine group react with the two carbonyl groups of the reagent to form the six-membered pyridazine (B1198779) ring. This cyclocondensation provides a direct route to pyridazinone-fused pyridines, which are scaffolds of interest in medicinal chemistry.

While less direct, the construction of a pyrimidine (B1678525) ring to form pyrido[2,3-d]pyrimidines generally starts from aminopyridine derivatives rather than hydrazinopyridines. nih.govnih.gov However, the hydrazine can be envisioned as a synthon for an amino group, which could then be utilized in established synthetic routes for pyridopyrimidines.

The nucleophilic terminal amine of the hydrazino group readily reacts with isothiocyanates (R-N=C=S). This addition reaction yields thiosemicarbazide (B42300) intermediates. These thiosemicarbazides are versatile precursors that can undergo oxidative cyclization under various conditions to form different heterocyclic systems. For example, intramolecular cyclization can lead to the formation of aminothiadiazoles or, in some cases, triazole-thiones. An electrochemically induced desulfurative cyclization of the intermediate formed from a hydrazinopyridine and an isothiocyanate can provide access to 3-amino- nih.govrsc.orgresearchgate.net-triazolo pyridines. organic-chemistry.org

Reaction with acid derivatives, such as acid chlorides (R-COCl) or acid anhydrides ((RCO)2O), results in the straightforward acylation of the terminal nitrogen atom. This produces stable N-acylhydrazides (hydrazides). These hydrazides are often crystalline solids and can serve as intermediates for further cyclization. For instance, dehydration of N-acylhydrazides with reagents like phosphorus oxychloride can lead to the formation of 1,3,4-oxadiazole (B1194373) rings fused to the pyridine scaffold.

Cyclization Reactions Leading to Fused Nitrogen Heterocycles

Reactions Involving the Phenylpyridine Core

While extensive research on the specific reactivity of the 5-hydrazino-2-phenylpyridine hydrochloride core is not widely documented in available literature, its chemical behavior can be inferred from the well-established chemistry of the parent 2-phenylpyridine (B120327) scaffold and related substituted pyridines. The reactivity of the core is primarily influenced by the interplay of the electron-withdrawing pyridinium (B92312) nitrogen (in its hydrochloride salt form), the activating phenyl substituent at the C2 position, and the strongly activating, ortho-para directing hydrazino group at the C5 position.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org This deactivation is further intensified when the nitrogen is protonated, as is the case in this compound. Consequently, forcing conditions are typically required for electrophilic substitution reactions on the pyridine ring. quimicaorganica.org

While the phenyl group at C2 and the hydrazino group at C5 are activating, their influence must overcome the strong deactivating effect of the ring nitrogen. In principle, electrophilic attack would be directed to positions 3 and 5, which are meta to the deactivating nitrogen and benefit from the most stable reaction intermediates. quimicaorganica.org However, Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to complex with the pyridine nitrogen. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.com This is because the nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer-like intermediate formed during the reaction. stackexchange.com

For a derivative like 5-hydrazino-2-phenylpyridine to undergo SNAr on the pyridine ring, a suitable leaving group would need to be present at one of the activated positions (e.g., C4 or C6). The reaction mechanism involves the addition of a nucleophile to the aromatic ring, breaking aromaticity and forming a high-energy intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.com The stability of the intermediate is the key factor determining the feasibility of the reaction. stackexchange.com Amines are particularly effective nucleophiles for this type of transformation on halopyridines. youtube.com While traditional SNAr reactions often require strong electron-withdrawing groups to activate the ring, recent studies have shown that even concerted mechanisms (cSNAr) are possible without such activation. nih.gov Furthermore, transition-metal catalysis, for example with ruthenium(II), can enable SNAr reactions on pyridines bearing electron-donating leaving groups, such as amino groups, via η⁶-coordination activation. thieme-connect.de

Modifications of the Phenyl Substituent

The phenyl group attached to the pyridine ring can also undergo substitution reactions. In this context, the pyridine ring acts as a substituent on the phenyl ring. Due to the electron-withdrawing nature of the nitrogen, the 2-pyridyl group acts as a deactivating, meta-directing group for electrophilic aromatic substitution on the phenyl ring.

A kinetic study on the mononitration of 2-phenylpyridine confirmed that substitution occurs on the phenyl ring, with the compound reacting as its conjugate acid under nitrating conditions. rsc.orgrsc.org The partial rate factors were calculated for reaction at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org

In addition to introducing new substituents, existing functionalities on the phenyl ring can be modified. For instance, a common synthetic strategy involves the initial construction of a functionalized 2-phenylpyridine derivative via cross-coupling, followed by further reactions on that functionality. An example includes the Suzuki–Miyaura cross-coupling of a dichloropyridine with 4-hydroxyphenylboronic acid, followed by nucleophilic substitution and amidation reactions involving the hydroxyl group on the phenyl ring to build more complex molecules. mdpi.com The introduction of various substituents, such as the electron-withdrawing sulfuryl fluoride (B91410) (–SO2F) group, on the phenyl ring of 2-phenylpyridine ligands has been used to tune the photophysical properties of their metal complexes. iaea.org

Cross-Coupling and C-H Activation Reactions

Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for modifying the 2-phenylpyridine core. These reactions can be broadly categorized into cross-coupling reactions, which typically require a pre-functionalized starting material (e.g., a halide), and direct C-H activation/functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds. For the 2-phenylpyridine scaffold, this typically involves a halo-derivative (e.g., 2-bromo- or 2-chloro-5-phenylpyridine) as a starting point.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.org It is extensively used to synthesize substituted biphenyls and other conjugated systems. libretexts.org The reaction of 2-halogenated pyridines with aryl boronic acids is a well-established method for creating 2-aryl-substituted pyridine derivatives. researchgate.net While the cross-coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation and potential for protodeboronation, effective catalyst systems have been developed to overcome these issues. nih.gov Palladium complexes containing 2-phenylpyridine derivative ligands have themselves been synthesized and used as catalysts, showing high efficiency in promoting Suzuki-Miyaura coupling in aqueous media. researchgate.net

| Halopyridine | Coupling Partner | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, iPrOH/H₂O, 80 °C, air | 2-Phenylpyridine | 95% | researchgate.net |

| 2-Chloropyridine (B119429) | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, iPrOH/H₂O, 80 °C, air | 2-(4-Methoxyphenyl)pyridine | 91% | researchgate.net |

| 2-Bromopyridine | 4-Acetylphenylboronic acid | Pd(OAc)₂, K₂CO₃, iPrOH/H₂O, 80 °C, air | 2-(4-Acetylphenyl)pyridine | 94% | researchgate.net |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃, Ligand 1, KF, Dioxane | 2-(4-Methoxyphenyl)pyridine | 74% | nih.gov |

Heck Reaction : This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org It provides a valuable method for vinylation of the pyridine core. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. organic-chemistry.orglibretexts.org

C-H Activation Reactions

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for functionalizing organic molecules. rsc.org In the case of 2-phenylpyridine, the pyridine nitrogen atom serves as an effective directing group, guiding a transition metal catalyst (most commonly palladium) to selectively activate and functionalize the C-H bond at the ortho position of the phenyl ring. nih.govrsc.org This approach avoids the need for pre-functionalization of the substrate and has been used to introduce a wide variety of functional groups. rsc.orgrsc.org

This chelation-assisted functionalization has been employed for:

Arylation : Introducing new aryl groups at the ortho-position using reagents like potassium aryltrifluoroborates or arylboronic acids. rsc.orgthieme-connect.com

Acylation : Forming ketones by reacting with carboxylic acids, toluene (B28343) derivatives, or oxime esters. nih.govrsc.org

Olefination : Creating C-C double bonds using various alkenes. rsc.org

Other Functionalizations : Reactions such as cyanation, phosphorylation, and trifluoromethylthiolation have also been successfully demonstrated. nih.govrsc.org

| Reagent | Catalyst / Oxidant / Conditions | Functionalization Type | Yield | Reference |

|---|---|---|---|---|

| Potassium phenyltrifluoroborate | Pd(OAc)₂, Cu(OAc)₂, p-benzoquinone, 1,4-dioxane, 120 °C | Arylation | 74% | thieme-connect.com |

| Toluene derivatives | Pd(OAc)₂, TBHP (oxidant) | Acylation | 74% | nih.gov |

| Carboxylic acids | Pd(OAc)₂, Trifluoroacetic anhydride | Acylation | 82% | rsc.org |

| K₃[Fe(CN)₆] | Pd(OAc)₂, Cu(OAc)₂, CuBr₂, DMF, air | Cyanation | 81% | rsc.org |

| N-SCF₃ reagents | Pd(OAc)₂, Trifluoroacetic acid (TFA) | Trifluoromethylthiolation | 90% | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Hydrazino 2 Phenylpyridine Hydrochloride Derivatives

Single-Crystal X-ray Diffraction Analysis of Pyridine (B92270) Hydrazides and Their Products

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic arrangement of molecules in a crystalline solid. For pyridine hydrazides and their derivatives, this method provides invaluable information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

Studies on related structures, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, reveal that the molecule can be composed of two nearly planar pyridine and phenyl subunits. researchgate.net The crystal structure of such compounds is often stabilized by a network of intermolecular hydrogen bonds, which can lead to the formation of supramolecular structures like dimers and layered sheets. researchgate.net For instance, the crystal structure of one hydrazopyridine derivative was found to be monoclinic, belonging to the C2/c space group, with eight formula units (Z=8) in the elementary unit cell. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.791(4) |

| b (Å) | 6.635(2) |

| c (Å) | 21.704(7) |

| β (°) | 100.54(3) |

| Z | 8 |

Conformational Analysis and Intermolecular Interactions in Crystalline States

The conformation of pyridine hydrazide derivatives in the solid state is dictated by the rotational freedom around several single bonds, leading to specific torsional and dihedral angles. In 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the conformation of the linking hydrazo-bridge (C–NH–NH–C) is bent, and a significant twist is observed between the aromatic rings, with a dihedral angle of 88.2(5)°. researchgate.net In a series of thiophene (B33073)–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene and pyridine rings were found to vary significantly, ranging from 4.97° to 83.52°, highlighting the conformational flexibility of these molecules. ruc.dk

| Interaction Type | Description | Resulting Motif |

|---|---|---|

| N—H⋯Npyridine | Hydrogen bond between hydrazino N-H and pyridine nitrogen. researchgate.netruc.dk | Chains (C(7) or C(6)) or Dimers. researchgate.netruc.dk |

| N—H⋯O | Hydrogen bond between hydrazino N-H and an oxygen atom (e.g., from a nitro group). researchgate.net | Links dimers into layers. researchgate.net |

| C—H⋯O/N/S | Weak hydrogen bonds involving aromatic or alkyl C-H groups. ruc.dk | Contributes to overall packing stability. |

Structural Insights into Metal Complexes of Hydrazinopyridines

Hydrazinopyridines and their hydrazone derivatives are effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. nih.gov X-ray diffraction studies of these metal complexes reveal how the ligand coordinates to the metal center. Typically, these ligands act in a bidentate or tridentate fashion. For example, 2-amino-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide acts as a monobasic tridentate ligand, coordinating to Mn(II), Ni(II), Cu(II), and Zn(II) ions through the pyridyl nitrogen, the azomethine nitrogen, and an enolate oxygen atom. researchgate.net

The coordination of the ligand to the metal ion results in specific geometries around the metal center. In many cases, a distorted octahedral geometry is observed. researchgate.net However, other coordination environments are also possible. For instance, zinc(II) and cadmium(II) complexes with a triazine hydrazone ligand containing a pyridine moiety showed a penta-coordination environment around the metal ion, where the ligand acts as a neutral tridentate NNN-chelate. researchgate.net The coordination involves the pyridine nitrogen, a hydrazone nitrogen, and a triazine nitrogen atom. researchgate.net The resulting geometry can be described as a distorted trigonal bipyramidal configuration. researchgate.net The specific bond lengths and angles within the coordination sphere, such as the M-N and M-O distances, provide detailed insight into the nature of the metal-ligand bonding. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-Hydrazino-2-phenylpyridine (B1312825) hydrochloride and its derivatives, NMR provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Elucidation of Complex Architectures and Stereochemistry

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for initial structural characterization. The chemical shifts (δ) of protons and carbons provide clues about their electronic environment. For instance, the ¹H NMR spectrum of 2-hydrazinopyridine (B147025) in CDCl₃ shows distinct signals for the aromatic protons of the pyridine ring between δ 6.6 and 8.2 ppm, while the hydrazino protons appear in a different region of the spectrum. chemicalbook.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and determining the molecule's connectivity and spatial arrangement. nih.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, helping to map out the sequence of protons within the pyridine and phenyl rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the phenyl ring to the pyridine ring. ruc.dknih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is vital for determining stereochemistry, such as the E/Z configuration of hydrazone derivatives. ruc.dk For example, a NOESY cross-peak between an N-H proton and a specific aromatic proton can confirm the geometry around the C=N double bond. ruc.dk

These advanced techniques collectively allow for a comprehensive elucidation of complex molecular architectures in solution. nih.gov

Dynamic NMR Studies on Molecular Transformations

Molecules like hydrazinopyridine derivatives are often not static but can undergo dynamic processes such as isomerization or restricted rotation around single bonds. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, is an ideal method for studying these molecular transformations. acs.org

Hydrazones derived from hydrazinopyridines can exist as E and Z isomers about the C=N bond. These isomers can interconvert, and the rate of this process can be measured using NMR. At low temperatures, the interconversion is slow on the NMR timescale, and separate signals for each isomer may be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak. mdpi.com By analyzing the line shape of the signals at different temperatures, the kinetic and thermodynamic parameters (activation energy, ΔG‡) for the isomerization process can be calculated. mdpi.com

VT-NMR studies can also be used to investigate other dynamic phenomena, such as tautomerism (e.g., hydrazone-azine tautomerism) or the rotation of molecular fragments. researchgate.net For example, the doubling of signals in the NMR spectra of some complex molecules at room temperature can suggest the presence of two slowly interconverting rotamers (conformational isomers). VT-NMR experiments can confirm this by showing the coalescence of these signals at higher temperatures. mdpi.com Such studies provide critical insights into the flexibility and energetic landscape of these molecules in solution. researchgate.netscielo.br

Mass Spectrometric Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique indispensable for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For compounds like 5-Hydrazino-2-phenylpyridine hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. ESI is well-suited for polar, non-volatile molecules and typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. nih.govyoutube.com This allows for the accurate determination of the molecular weight. For 2-hydrazinopyridine, the molecular ion is observed at a mass-to-charge ratio (m/z) of 109, corresponding to its molecular weight. chemicalbook.com

To obtain structural information, tandem mass spectrometry (MS/MS) is utilized. nih.gov In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragment ions (product ions). csic.es The resulting pattern of fragment ions is characteristic of the molecule's structure.

The fragmentation of hydrazone derivatives often follows predictable pathways. researchgate.net Common fragmentation events include:

Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazine (B178648) derivatives.

Cleavage of the C=N bond: Breaking the imine bond can lead to fragments corresponding to the original aldehyde/ketone and hydrazine moieties.

Fragmentation of the aromatic rings: The pyridine and phenyl rings can undergo cleavage, leading to characteristic losses. For example, the pyridine ring can lose HCN (27 Da), while the phenyl ring can lose C₂H₂ (26 Da). chemguide.co.uk

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if a gamma-hydrogen is available relative to a carbonyl or imine group. libretexts.org

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be assembled, confirming the connectivity of the pyridine ring, the phenyl group, and the hydrazine linker. researchgate.net A comprehensive study of the fragmentation pathways of structural isomers can even allow them to be distinguished by their unique MS/MS spectra. researchgate.net

| m/z | Possible Fragment Identity | Proposed Loss from Molecular Ion (m/z 109) |

|---|---|---|

| 109 | [M]⁺ (Molecular Ion) | - |

| 94 | [M - NH]⁺ | Loss of NH radical |

| 80 | [M - N₂H]⁺ | Loss of N₂H radical |

| 79 | [C₅H₅N]⁺ (Pyridine radical cation) | Loss of N₂H₂ |

| 52 | [C₄H₄]⁺ | Fragmentation of pyridine ring |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The photophysical properties of this compound and its derivatives are critical to understanding their potential applications in various fields, including materials science and sensor technology. Electronic absorption and emission spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways of these molecules. While specific experimental data for this compound is not extensively available in the public domain, the analysis of structurally related compounds provides significant insights into its expected spectroscopic behavior.

The electronic absorption spectrum of a molecule is dictated by the electronic transitions from the ground state to various excited states. For derivatives of 2-phenylpyridine (B120327), these transitions are typically π-π* and n-π* in nature, originating from the aromatic pyridine and phenyl rings. The introduction of a hydrazino (-NHNH2) group at the 5-position of the 2-phenylpyridine core is expected to significantly influence the electronic structure and, consequently, the absorption and emission properties. The lone pair of electrons on the nitrogen atoms of the hydrazino group can participate in conjugation with the π-system of the phenylpyridine moiety, acting as an auxochrome. This extension of conjugation generally leads to a bathochromic (red) shift in the absorption maxima.

Detailed research on a structurally analogous compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveals characteristic absorption bands that can be extrapolated to understand the behavior of this compound. researchgate.net The UV-Vis spectrum of this related pyridine derivative exhibits three main absorption maxima around 238 nm, 280 nm, and 350 nm. researchgate.net These bands are attributed to π-π* transitions within the conjugated system of the aromatic pyridine ring. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

For instance, the absorption spectra of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile were recorded in various protic and aprotic solvents. researchgate.net The observed solvent effects on the absorption maxima provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. researchgate.net

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Water | 238 | 280 | 350 |

| Methanol | 240 | 282 | 355 |

| Ethanol (B145695) | 241 | 283 | 358 |

| Acetonitrile | 235 | 278 | 345 |

| Dichloromethane | 237 | 280 | 348 |

In contrast to its absorption properties, the study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reported a lack of fluorescence emission. researchgate.net This quenching of fluorescence can be attributed to several factors, including efficient non-radiative decay pathways such as internal conversion or intersystem crossing, which are often facilitated by the presence of nitro groups and flexible hydrazino substituents. It is plausible that this compound may also exhibit weak or no fluorescence due to similar non-radiative de-excitation processes. The flexibility of the hydrazino group can lead to vibrational and rotational modes that dissipate the absorbed energy as heat rather than light.

Furthermore, the protonation state of the hydrazino and pyridine moieties in this compound will be highly dependent on the pH of the medium, which in turn will significantly affect the electronic absorption and emission spectra. researchgate.net The hydrochloride salt form implies that at least one of the nitrogen atoms is protonated in the ground state. Changes in pH would alter the protonation equilibrium, leading to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield, if any.

While the parent 2-phenylpyridine can form highly fluorescent metal complexes, particularly with iridium(III), which are utilized in organic light-emitting diodes (OLEDs), the free ligand itself is not strongly emissive. researchgate.netwikipedia.org The introduction of the hydrazino group is unlikely to enhance the intrinsic fluorescence of the 2-phenylpyridine core and may, as discussed, provide pathways for quenching.

Theoretical and Computational Chemistry Studies of 5 Hydrazino 2 Phenylpyridine Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are invaluable for predicting how 5-Hydrazino-2-phenylpyridine (B1312825) hydrochloride and its derivatives will interact with other chemical species.

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1/η | Ease of charge transfer |

| Electrophilicity Index (ω) | χ²/2η | Electrophilic character |

This table outlines the key global reactivity descriptors derived from Frontier Molecular Orbital analysis and their significance in predicting the chemical behavior of a molecule.

Conformational Energy Landscapes and Tautomerism Studies

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, computational methods can identify the most stable conformations (energy minima) and the energy barriers between them. This "conformational energy landscape" provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers. nih.govresearchgate.netnih.govresearchgate.net

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is another critical aspect to consider for 5-Hydrazino-2-phenylpyridine hydrochloride. DFT calculations can be used to determine the relative energies of different tautomers, thereby predicting the most stable form under various conditions. For instance, the hydrazino group can exist in different tautomeric forms, which can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of 5-Hydrazino-2-phenylpyridine, might interact with a biological target, typically a protein or a nucleic acid. nih.govresearchgate.netnih.gov

The process involves placing the ligand in the binding site of the target and calculating the binding affinity, which is an estimation of the strength of the interaction. The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. This understanding can guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govpensoft.net MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the exploration of the conformational flexibility of both the ligand and the target, providing a more realistic representation of the binding process.

Academic Applications of 5 Hydrazino 2 Phenylpyridine Hydrochloride in Chemical Science

Ligand Design in Coordination Chemistry and Catalysis

The pyridine (B92270) and hydrazine (B178648) moieties within 5-Hydrazino-2-phenylpyridine (B1312825) hydrochloride offer multiple coordination sites, making it an excellent candidate for ligand design. The lone pair of electrons on the pyridine nitrogen and the two nitrogen atoms of the hydrazine group can coordinate with transition metal ions, leading to the formation of stable and structurally diverse metal complexes. wikipedia.orgnih.gov These complexes are of significant interest due to their potential catalytic and material properties.

Synthesis and Characterization of Transition Metal Complexes with Hydrazinopyridine Ligands

The synthesis of transition metal complexes using hydrazinopyridine ligands, such as those derived from 5-Hydrazino-2-phenylpyridine hydrochloride, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The hydrazine group can act as a bridge between two metal centers or coordinate in a monodentate or bidentate fashion. Often, the hydrazine moiety is first condensed with an aldehyde or ketone to form a hydrazone, which then acts as a multidentate ligand. edu.krdjocpr.com These hydrazone ligands can coordinate with metal ions through the pyridine nitrogen, the azomethine nitrogen, and often an oxygen or sulfur atom from the carbonyl component, leading to the formation of stable chelate rings. edu.krdjptcp.com

A general synthetic route involves dissolving the this compound and a transition metal salt (e.g., acetates, chlorides, or nitrates of Cu(II), Ni(II), Co(II), Mn(II), Zn(II)) in a solvent like ethanol (B145695) or methanol. nih.govmdpi.com The reaction mixture is then typically refluxed for several hours, during which the complex precipitates out of the solution. nih.gov

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Typical Observations for Hydrazinopyridine Complexes |

| Infrared (IR) Spectroscopy | Identifies functional groups and coordination sites. | A shift in the ν(C=N) (azomethine) and pyridine ring vibrations to lower or higher frequencies upon complexation indicates coordination. The appearance of new bands in the far-IR region (400–600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations. nih.govmdpi.com |

| ¹H and ¹³C NMR Spectroscopy | Provides information about the structure and chemical environment of protons and carbons. | Shifts in the signals of protons and carbons near the coordination sites (e.g., pyridine ring, azomethine group) confirm the ligand's binding to the metal ion. edu.krd |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the complex. | The spectra typically show bands corresponding to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) and d-d transitions, which provide insights into the geometry of the complex. edu.krdmdpi.com |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex. | The experimental percentages of elements are compared with the calculated values to confirm the proposed stoichiometry of the complex. nih.govedu.krd |

| Molar Conductivity Measurements | Determines the electrolytic nature of the complexes in solution. | Low conductivity values suggest non-electrolytic complexes, while higher values indicate an ionic nature, helping to distinguish between coordinated and counter-ions. edu.krdmdpi.com |

| Magnetic Susceptibility | Determines the magnetic properties and the number of unpaired electrons. | This data helps in elucidating the geometry of the complexes (e.g., octahedral, tetrahedral, or square planar). mdpi.com |

Investigation of Catalytic Activities in Organic Transformations

Transition metal complexes derived from hydrazone and pyridine-based ligands are widely investigated for their catalytic prowess in a variety of organic transformations. nih.govresearchgate.net The metal center's electronic properties and coordination environment, which can be fine-tuned by the ligand's structure, are key to their catalytic activity. Complexes involving this compound derivatives are explored as catalysts due to their stability and ability to facilitate reactions under mild conditions. d-nb.info

Hydrazine-based catalysts, often in conjunction with transition metals, have shown significant activity in transfer hydrogenation reactions, which are crucial for the reduction of functional groups like nitro compounds, alkenes, and alkynes. d-nb.info For instance, the catalytic activity of various hydrazine derivatives has been demonstrated in the Mitsunobu reaction, a versatile method for forming C-O, C-N, and C-S bonds. researchgate.net

The catalytic applications often explored for such complexes include:

Oxidation Reactions: Metal complexes can catalyze the oxidation of substrates like alcohols and anilines. For example, complexes derived from benzohydrazide (B10538) have been shown to catalyze the oxidation of aniline. mdpi.com

C-C Coupling Reactions: Pyridine-based ligands are integral to many catalysts used in cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental for constructing complex organic molecules. nih.gov

Hydrogenation Reactions: Catalytic transfer hydrogenation using hydrazine derivatives is a well-established method for the selective reduction of various functional groups. d-nb.info

The mechanism of catalysis often involves the coordination of the substrate to the metal center, followed by activation and subsequent transformation. The ligand plays a crucial role in stabilizing the metal's oxidation state and influencing the selectivity of the reaction. nih.gov

Building Blocks for Advanced Organic Synthesis and Heterocyclic Libraries

The this compound scaffold is a valuable starting material in organic synthesis, particularly for constructing complex heterocyclic systems. nih.govmdpi.com The presence of multiple reactive sites—the hydrazine group and the phenylpyridine core—allows for diverse chemical modifications. nih.gov

Scaffold Diversity Generation for Chemical Biology Research

In chemical biology and medicinal chemistry, the generation of molecular diversity is paramount for the discovery of new bioactive compounds. The pyridine ring is considered a "privileged scaffold" as it is a core component in numerous FDA-approved drugs. nih.govmdpi.com Similarly, the hydrazine and hydrazone functionalities are present in a wide array of pharmacologically active agents, exhibiting activities such as antimicrobial, anticonvulsant, and anti-inflammatory properties. jptcp.comnih.gov

This compound serves as an excellent building block for creating libraries of diverse heterocyclic compounds. The hydrazine group can readily react with a wide range of carbonyl compounds (aldehydes and ketones) to form a library of hydrazones. mdpi.com These hydrazones can then be subjected to various cyclization reactions to produce heterocycles like pyrazoles, triazoles, and pyridazines. researchgate.netmdpi.comresearchgate.net

| Reaction Type | Reagents | Resulting Heterocycle |

| Hydrazone Formation | Aldehydes, Ketones | Substituted Hydrazones |

| Pyrazole (B372694) Synthesis | β-Diketones, α,β-Unsaturated Ketones | Pyrazole derivatives mdpi.com |

| Pyridazinone Synthesis | γ-Ketoacids | Pyridazinone derivatives |

| Triazole Synthesis | Isothiocyanates followed by cyclization | Triazole derivatives |

| Multi-component Reactions | e.g., Ethyl acetoacetate (B1235776), Aldehyde, Ammonium acetate (B1210297) | Fused Pyridopyrimidine-diones mdpi.com |

This synthetic versatility allows for the systematic modification of the core structure, enabling the exploration of a broad chemical space to identify molecules with specific biological activities. mdpi.comresearchgate.net

Synthesis of Functional Molecules with Tunable Properties

Beyond generating diversity for biological screening, this compound can be used to synthesize functional molecules where specific physical or chemical properties are desired. The electronic properties of the phenylpyridine system can be modulated by introducing various substituents. This ability to tune the molecule's properties is crucial for applications in materials science and as chemical probes.

The piperazine (B1678402) heterocycle, which can be synthesized from precursors like amino acids, is another example of a scaffold whose properties are often tuned by substitution on the nitrogen atoms. researchgate.net By analogy, functionalization of the hydrazine moiety or the pyridine ring of the title compound can lead to molecules with tailored characteristics. For instance, incorporating electron-donating or electron-withdrawing groups onto the phenyl ring can alter the molecule's absorption and emission spectra, which is relevant for the development of dyes and sensors. nih.gov The synthesis of such tailored molecules allows for the systematic investigation of structure-property relationships. researchgate.net

Development of Photofunctional Materials and Probes

The development of photofunctional materials, which respond to light in a specific manner, is a rapidly growing field. Compounds containing aromatic and heteroaromatic rings, such as the phenylpyridine unit, are often chromophoric and can form the basis of fluorescent probes, sensors, and materials for optoelectronics.

The phenylhydrazine (B124118) moiety and its derivatives have been utilized in photoinduced chemical transformations, acting as precursors for radical species under photoredox catalytic conditions. bohrium.com This reactivity highlights the potential of incorporating the this compound unit into larger systems designed for photocatalysis or photo-controlled reactions.

Furthermore, the coordination of such ligands to metal ions, particularly heavy transition metals like ruthenium(II) or iridium(III), can lead to complexes with interesting photophysical properties, including strong luminescence and long-lived excited states. researchgate.net These properties are highly desirable for applications in:

Bioimaging: Fluorescent probes that can selectively bind to specific analytes or cellular components.

Sensors: Chemosensors where the fluorescence or color of the molecule changes upon binding to a target ion or molecule.

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.

While direct studies on the photofunctional properties of this compound itself are not extensively documented, its structural components are well-represented in the literature on photofunctional materials, suggesting it is a promising platform for future development in this area. nih.govresearchgate.net

Design of Luminescent Emitters Based on Phenylpyridine Systems

There is no available research on the utilization of this compound as a direct component or precursor in the design of luminescent emitters.

Application in pH-Responsive and Chemo-sensing Probes

There is no available research on the application of this compound in the development of pH-responsive or chemo-sensing probes.

Conclusion and Future Research Directions

Summary of Key Research Advancements on 5-Hydrazino-2-phenylpyridine (B1312825) Hydrochloride

Research on 5-Hydrazino-2-phenylpyridine hydrochloride specifically is limited in publicly accessible literature. However, significant progress in the broader field of hydrazinopyridine and pyridine (B92270) hydrazide chemistry provides a framework for understanding its potential. The hydrazino group attached to a pyridine ring makes these compounds valuable intermediates in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals.

Key advancements in the chemistry of related compounds involve their use as building blocks for more complex molecules with potential therapeutic properties. For instance, hydrazinopyridine derivatives are studied for their potential antibacterial, antiviral, and anticancer properties. The hydrazine (B178648) moiety is reactive and allows for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

The synthesis of hydrazinopyridine derivatives typically involves the reaction of a chloropyridine with hydrazine. For example, 2-hydrazinopyridine (B147025) is synthesized from 2-chloropyridine (B119429) and hydrazine. This nucleophilic substitution reaction is a fundamental process in the production of these compounds.

While direct studies on this compound are not widely reported, the research on analogous compounds suggests its potential as an intermediate in the development of new chemical entities with possible applications in medicinal chemistry.

Emerging Research Frontiers for Hydrazinopyridine Compounds

The field of hydrazinopyridine chemistry is expanding, with several emerging research frontiers. These compounds are increasingly recognized for their versatility as intermediates in drug discovery and materials science.

One of the most promising areas of research is the development of novel therapeutic agents. Hydrazinopyridine derivatives have shown potential in the development of inhibitors for certain enzymes involved in cancer cell proliferation. Their ability to chelate metal ions also opens up avenues for their use in metal-based therapies and diagnostics. The structural flexibility of hydrazone derivatives, which can be synthesized from hydrazinopyridines, allows them to interact with a wide range of biological targets.

In the realm of materials science, hydrazinopyridine compounds are being explored for the development of new polymers with enhanced thermal stability and mechanical strength. Their ability to act as ligands in coordination complexes is also being investigated for applications in catalysis.

Furthermore, the unique chemical properties of hydrazinopyridines make them useful in analytical chemistry. They can be employed in methods for the detection and quantification of carbonyl compounds, which is important for quality control in the food and pharmaceutical industries.

The following table summarizes the emerging applications of hydrazinopyridine compounds:

| Research Area | Potential Applications |

| Medicinal Chemistry | Anticancer agents, Antibacterial drugs, Antiviral therapies, Metal-based diagnostics |

| Materials Science | High-performance polymers, Catalysts |

| Analytical Chemistry | Detection and quantification of carbonyl compounds |

Challenges and Opportunities in Pyridine Hydrazide Chemistry

The chemistry of pyridine hydrazides, while full of potential, also presents several challenges that researchers are actively working to overcome. These challenges, if addressed, could unlock significant opportunities for the development of new and valuable compounds.

A major challenge in pyridine chemistry is the regioselective functionalization of the pyridine ring. The electronic properties of the pyridine ring make it difficult to introduce substituents at specific positions, particularly the meta-position. themasterchemistry.comphys.orgacs.org This difficulty can limit the diversity of structures that can be synthesized and, consequently, the range of properties that can be achieved. However, new strategies are being developed to overcome this challenge, including the use of temporary de-aromatization of the pyridine ring to reverse its electronic properties and allow for functionalization at the meta-position. phys.org

Another challenge is the development of efficient and environmentally friendly synthesis methods. Traditional methods for the synthesis of pyridine derivatives can sometimes require harsh reaction conditions and produce significant amounts of waste. There is a growing need for greener synthetic routes that are more sustainable and cost-effective.

Despite these challenges, the field of pyridine hydrazide chemistry offers numerous opportunities. The development of new synthetic methods for the regioselective functionalization of pyridines would open up a vast chemical space for the design of new drugs and materials. researchgate.net The versatility of the hydrazide group as a synthetic handle allows for the creation of a wide array of derivatives, each with potentially unique biological or material properties.

The continued exploration of the biological activities of pyridine hydrazide derivatives is also a significant opportunity. As our understanding of disease mechanisms grows, so does the potential for designing targeted therapies based on these versatile scaffolds.

Q & A

Q. What spectroscopic methods are recommended for characterizing 5-Hydrazino-2-phenylpyridine hydrochloride, and how can NIST databases assist in validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for structural confirmation. For NMR, dissolve the compound in deuterated dimethyl sulfoxide (DMSO-d6) to observe hydrazino (–NH–NH2) and aromatic proton environments. Compare chemical shifts with reference data from the NIST Chemistry WebBook , which provides validated spectral libraries for pyridine derivatives . IR analysis should confirm N–H stretching (3100–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹). Cross-referencing experimental data with NIST entries minimizes misassignment risks.

Q. What are the standard synthetic protocols for preparing this compound?

- Methodological Answer : Synthesis typically involves hydrazine substitution on a halogenated pyridine precursor (e.g., 5-chloro-2-phenylpyridine) under reflux in anhydrous ethanol. Critical steps include:

- Reagent Ratios : Use a 2:1 molar excess of hydrazine hydrate to ensure complete substitution.

- Acidification : Post-reaction, add concentrated HCl dropwise to precipitate the hydrochloride salt.

- Purification : Recrystallize from hot ethanol/water (1:3 v/v) to remove unreacted hydrazine and improve purity (>95%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can HPLC be optimized to assess the purity of this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 10–50% B over 20 min. Detection at 254 nm ensures sensitivity for hydrazino and aromatic moieties. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) validate column performance. Quantify impurities using external calibration curves .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and nucleophilic sites. The hydrazino group’s lone pairs enhance reactivity at the pyridine N-atom, making it a ligand candidate for transition metals. Compare simulated IR/Raman spectra with experimental data to validate active sites .

Q. What strategies resolve contradictions in the biological activity of derivatives across studies?

- Methodological Answer :

- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.

- Structure-Activity Relationship (SAR) : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) and correlate with activity trends using multivariate regression.

- Meta-Analysis : Cross-reference results with databases like PubChem to identify outliers or batch-dependent anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.